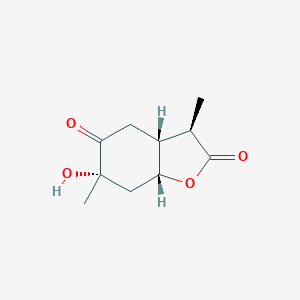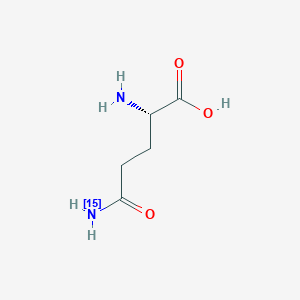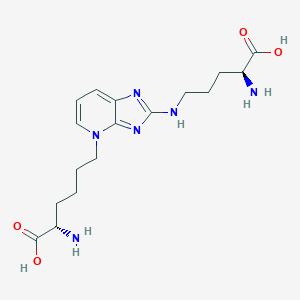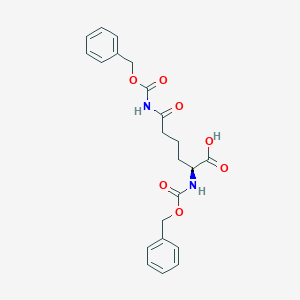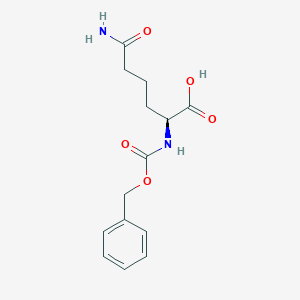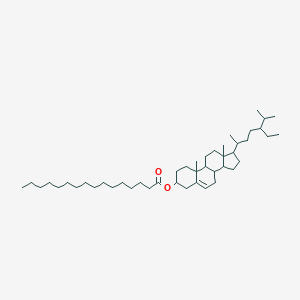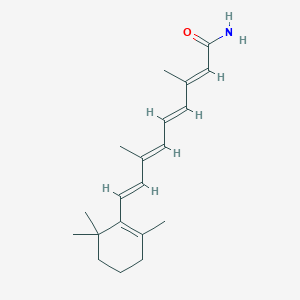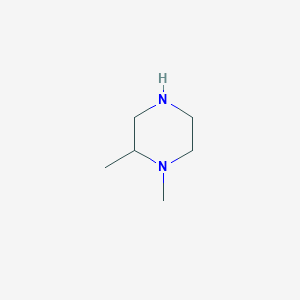
Methyl glyoxylate
Übersicht
Beschreibung
Methyl glyoxylate is a significant chemical compound with a variety of applications in chemical synthesis and biological systems. Its reactivity and properties are essential in the production of numerous substances and in understanding biological processes.
Synthesis Analysis
The synthesis of related compounds often involves reactions under specific conditions to achieve desired products. For instance, the chemical modification of biopolymers to produce ethers and esters with specific properties showcases the complexity of synthesis processes that might be similar to those used for methyl glyoxylate (Petzold-Welcke et al., 2014).
Molecular Structure Analysis
Understanding the molecular structure of compounds like methyl glyoxylate is crucial for determining their reactivity and properties. Advanced analytical techniques, such as NMR spectroscopy and scanning electron microscopy, are pivotal in describing structure-property relationships (Petzold-Welcke et al., 2014).
Chemical Reactions and Properties
Methyl glyoxylate's reactivity is significant in various chemical reactions, including its potential role in biological systems. For example, methylglyoxal, a related dicarbonyl compound, interacts with biological macromolecules, influencing energy production and cell function (Kalapos, 1999).
Wissenschaftliche Forschungsanwendungen
1. Enzymatic Oxidation of Methyl Glycolate to Methyl Glyoxylate
- Application Summary : Methyl glyoxylate is used as a platform chemical for the synthesis of various compounds such as vanillin, ®-pantolactone, antibiotics, and agrochemicals . In this application, Methyl glycolate, a by-product in the coal-to-glycol industry, is oxidized to Methyl glyoxylate using a fusion enzyme of glycolate oxidase, catalase, and hemoglobin .
- Methods of Application : The cascade catalysis of glycolate oxidase from Spinacia oleracea (So GOX), catalase from Helicobacter pylori (Hp CAT), and hemoglobin from Vitreoscilla stercoraria (Vs HGB) was constructed . Eight fusion enzymes of So GOX, Hp CAT, and Vs HGB were constructed by varying the orientation and the linker length . The fusion enzyme Vs HGB-GSG-So GOX-GGGGS-Hp CAT was found to be the best .
- Results or Outcomes : The reaction yield of the best fusion enzyme was 2.9 times higher than that of separated enzymes . Under optimized conditions, the crude enzyme Vs HGB-GSG-So GOX mut-GGGGS-Hp CAT catalyzed the oxidation of 200 mM methyl glycolate for 6 h, giving a yield of 95.3% .
2. Photoinitiators of Polymerization
- Application Summary : Glyoxylates, including Methyl glyoxylate, are being investigated as potential photoinitiators for polymerization . These structures can act as monocomponent systems, simplifying the composition of photocurable resins .
- Methods of Application : The performance of different glyoxylate derivatives was determined using phenylbis (2,4,6-trimethylbenzoyl)phosphine oxide (BAPO), and dibenzoyl (DB) as reference photoinitiators .
- Results or Outcomes : The results of these studies are not specified in the source .
3. Synthesis of Vanillin, ®-Pantolactone, Antibiotics, and Agrochemicals
- Application Summary : Methyl glyoxylate serves as a platform chemical for the synthesis of various compounds such as vanillin, ®-pantolactone, antibiotics, and agrochemicals . This is achieved through the enzymatic oxidation of methyl glycolate, a by-product in the coal-to-glycol industry .
- Methods of Application : The cascade catalysis of glycolate oxidase from Spinacia oleracea (So GOX), catalase from Helicobacter pylori (Hp CAT), and hemoglobin from Vitreoscilla stercoraria (Vs HGB) was constructed . The fusion enzyme Vs HGB-GSG-So GOX-GGGGS-Hp CAT was found to be the best .
- Results or Outcomes : Under optimized conditions, the crude enzyme Vs HGB-GSG-So GOX mut-GGGGS-Hp CAT catalyzed the oxidation of 200 mM methyl glycolate for 6 h, giving a yield of 95.3% .
4. Photoinitiators of Polymerization
- Application Summary : Glyoxylates, including Methyl glyoxylate, are being investigated as potential photoinitiators for polymerization . These structures can act as monocomponent systems, simplifying the composition of photocurable resins .
- Methods of Application : The performance of different glyoxylate derivatives was determined using phenylbis (2,4,6-trimethylbenzoyl)phosphine oxide (BAPO), and dibenzoyl (DB) as reference photoinitiators .
- Results or Outcomes : The results of these studies are not specified in the source .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O3/c1-6-3(5)2-4/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFKXSMSQHIOMSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
70205-93-5 | |
| Record name | Acetic acid, 2-oxo-, methyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70205-93-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID1052614 | |
| Record name | Methyl oxoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1052614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl glyoxylate | |
CAS RN |
922-68-9 | |
| Record name | Methyl glyoxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=922-68-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, 2-oxo-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000922689 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, 2-oxo-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl oxoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1052614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl oxoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.895 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methyl glyoxylate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4JUE6B29X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



